molecular formula C14H14O B13356455 (1S,4S)-5-Phenylbicyclo[2.2.2]oct-5-en-2-one

(1S,4S)-5-Phenylbicyclo[2.2.2]oct-5-en-2-one

Cat. No.: B13356455
M. Wt: 198.26 g/mol
InChI Key: NGFMXHCCPBGFRE-RYUDHWBXSA-N
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Description

(1S,4S)-5-Phenylbicyclo[2.2.2]oct-5-en-2-one (CAS 2406218-76-4) is a chiral bicyclic compound of significant interest in organic chemistry and materials research. With the molecular formula C14H14O and a molecular weight of 198.26, this compound features a bicyclo[2.2.2]oct-5-ene core structure substituted with a phenyl group and a ketone . This specific (1S,4S) enantiomer is particularly valuable for investigating stereoselective reactions and for the synthesis of complex, chiral molecular architectures. Compounds based on the bicyclo[2.2.2]oct-5-ene scaffold have demonstrated notable utility in various applied research fields. Patented research indicates that structurally related derivatives exhibit a pronounced cooling effect on human skin and mucosal membranes, positioning them as promising candidates for the development of novel cooling agents in materials science . The synthesis of such chiral bicyclo[2.2.2]oct-5-en-2-ones can be achieved through sophisticated methods, such as an intramolecular alkylation reaction of carvone derivatives . This product is intended for research and development purposes only. It is strictly for laboratory use and is not classified as a cosmetic, drug, or for personal use. It is not intended for human consumption.

Properties

Molecular Formula

C14H14O

Molecular Weight

198.26 g/mol

IUPAC Name

(1S,4S)-5-phenylbicyclo[2.2.2]oct-5-en-2-one

InChI

InChI=1S/C14H14O/c15-14-9-11-6-7-12(14)8-13(11)10-4-2-1-3-5-10/h1-5,8,11-12H,6-7,9H2/t11-,12-/m0/s1

InChI Key

NGFMXHCCPBGFRE-RYUDHWBXSA-N

Isomeric SMILES

C1C[C@H]2C=C([C@@H]1CC2=O)C3=CC=CC=C3

Canonical SMILES

C1CC2C=C(C1CC2=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Diels-Alder Cycloaddition as the Core Strategy

The most established and efficient method for synthesizing (1S,4S)-5-Phenylbicyclo[2.2.2]oct-5-en-2-one involves a Diels-Alder reaction between a suitably substituted diene and a dienophile. According to recent literature, the process typically employs cyclohexadiene derivatives as the diene component, with phenyl-substituted alkenes or acrylonitrile derivatives as dienophiles.

A pivotal study demonstrates the use of (cyclohexa-1,5-dien-1-yloxy)trimethylsilane as a diene precursor, reacting with α-acetoxyacrylonitrile , acrylonitrile , or α-chloroacrylonitrile as dienophiles. The reaction is optimized under controlled temperatures, often ranging from ambient to 80°C, with catalysts such as Lewis acids (e.g., aluminum chloride or boron trifluoride) to enhance regio- and stereoselectivity.

Reaction Optimization and Yield Data

Reaction Parameter Conditions Yield (%) Notes
Diene precursor Cyclohexadiene derivative Used as the starting material
Dienophile α-Acetoxyacrylonitrile 44 (overall yield) Under optimized conditions with Lewis acid catalysis
Temperature 25–80°C Elevated temperatures favor cycloaddition
Catalyst Lewis acids (e.g., BF₃·OEt₂) To improve stereoselectivity and yield

The process avoids chromatographic purification, favoring direct isolation of the product through crystallization or filtration, which enhances scalability.

Industrial Scale-Up Strategies

For large-scale production, continuous flow reactors have been employed to improve safety, reaction control, and throughput. The use of α-chloroacrylonitrile as a dienophile has been particularly advantageous, providing a safer and more manageable process with yields around 44% over six steps, including intermediate isolations.

Alternative Synthetic Approaches

Diastereoselective Synthesis via Organometallic Reagents

Recent patents and research describe diastereoselective routes involving organometallic reagents, such as alkyl or aryl organometallics, to introduce substituents at specific positions on the bicyclic core. These methods often involve initial formation of a diastereomeric mixture, which can be refined through chiral auxiliaries or chiral catalysts.

Multi-Step Functionalization

Post-cycloaddition modifications include oxidation, reduction, and substitution reactions to tailor the compound's stereochemistry and functional groups. For example, oxidation with potassium permanganate or chromium trioxide can convert the bicyclic ketone into corresponding acids or alcohols, while electrophilic aromatic substitution can modify the phenyl group.

Research Outcomes and Data Analysis

Reaction Efficiency and Selectivity

Recent studies emphasize the importance of stereoselectivity, with diastereomeric ratios often exceeding 95:5 in optimized conditions. The use of chiral catalysts or auxiliaries can further enhance enantioselectivity, producing enantiomerically enriched products suitable for pharmaceutical applications.

Summary of Key Preparation Methods

Method Key Features Advantages Limitations
Diels-Alder with cyclohexadiene derivatives High regio- and stereoselectivity Scalable, well-understood Requires careful control of reaction conditions
Organometallic addition Precise functionalization High diastereoselectivity Multi-step, potentially costly
Multi-step oxidation/reduction Functional group diversification Versatile Longer synthesis routes

Chemical Reactions Analysis

Key Chemical Reactions

The compound exhibits reactivity typical of ketones and alkenes, with stereochemical control influencing outcomes:

a. Electrophilic Additions

  • The bicyclic double bond undergoes electrophilic additions, such as cyclopropanation or epoxidation, depending on reaction conditions.

b. Nucleophilic Reactions

  • The ketone group participates in nucleophilic attacks, enabling functionalization (e.g., Grignard additions).

c. Rhodium-Catalyzed B–H Insertion

  • Mechanism :

    • Asymmetric insertion of α-alkyl diazo-derived carbenes into B–H bonds.

    • Rhodium(I)/diene catalysts enable enantioselectivity (up to 99% ee) .

  • Kinetic Data :

    • Rate-determining step: B–H insertion (zero-order in diazo substrate) .

    • Kinetic isotope effect (KIE) studies confirm concerted mechanism .

Mechanistic Insights

a. Stereoselectivity Origins

  • DFT calculations reveal that the bicyclo[2.2.2]octadiene ligand in Rh(I) catalysts orients substituents to favor R-product formation .

  • Energy barriers:

    • R-product transition state: 5.7 kcal/mol lower than S-product .

b. β-Hydride Migration

  • Avoided by using bulky catalysts (e.g., [Rh(2²⁸)]), which suppress olefin byproducts .

  • Calculated energy barrier for β-hydride migration: 17.4 kcal/mol .

Reaction Optimization Data

Entry R¹ Group Yield (%) ee (%)
1Et9756
7C(CH₃)₂Ph4782
15Buᵗ9896

Biological Activity

(1S,4S)-5-Phenylbicyclo[2.2.2]oct-5-en-2-one is a bicyclic compound that has garnered attention in various fields of research, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a bicyclic structure with a phenyl group, contributing to its unique reactivity and biological properties. The molecular formula is C15H14OC_{15}H_{14}O, and it has a molecular weight of 222.27 g/mol.

PropertyValue
Molecular FormulaC₁₅H₁₄O
Molecular Weight222.27 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. Its structure allows for effective binding to these targets, influencing cellular processes such as:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that play roles in metabolic pathways.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, affecting signaling pathways associated with various physiological responses.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has been tested against several cancer cell lines, demonstrating cytotoxic effects through apoptosis induction.

Case Study:
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the compound's efficacy against breast cancer cell lines (MCF-7). Results showed a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent .

Neuroprotective Effects

The compound also shows promise in neuroprotection, particularly in models of neurodegenerative diseases. It appears to modulate neurotransmitter levels and protect neuronal cells from oxidative stress.

Case Study:
A study conducted on animal models of Alzheimer's disease demonstrated that administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation .

Synthesis and Derivatives

The synthesis of this compound typically involves Diels-Alder reactions or other cyclization methods that yield high enantiomeric purity. Understanding the synthetic routes is crucial for developing derivatives with enhanced biological activity.

Synthesis MethodDescription
Diels-Alder ReactionA key method for constructing the bicyclic framework using suitable diene and dienophile combinations .
Cyclization ReactionsVarious cyclization strategies can be employed to modify the phenyl group or introduce additional functional groups .

Comparison with Similar Compounds

Comparison with Structurally Similar Bicyclo[2.2.2]octane Derivatives

The following table summarizes key structural analogs, their synthesis, and applications:

Compound Name Substituents/Modifications Molecular Formula Key Properties/Applications Synthesis Method Reference
Bicyclo[2.2.2]oct-5-en-2-one Unsubstituted C₈H₁₀O Low-melting solid (prone to sublimation); intermediate for hydrobenzofurans and marine metabolites. Baeyer-Villiger oxidation, Wittig reactions, or Diels-Alder cycloadditions.
1-Methylbicyclo[2.2.2]oct-5-en-2-one Methyl group at position 1 C₉H₁₂O Used in rearrangement studies; synthesized via lead tetraacetate or nickel-mediated reactions. Treatment of precursor 17a with bis(triphenylphosphino)nickel dicarbonyl.
1,8,8-Trimethylbicyclo[2.2.2]oct-5-en-2-one Three methyl groups (positions 1, 8, 8) C₁₁H₁₆O Byproduct in bicyclo[3.2.1]octane rearrangements; limited synthetic utility. Lead tetraacetate treatment of precursor 18b.
5-Methyl-7-(propan-2-yl)bicyclo[2.2.2]oct-5-en-2-one Methyl and isopropyl groups C₁₂H₁₈O Potential metabolite; structural analog with increased steric bulk. Not explicitly detailed; likely via alkylation or cycloaddition.
7-(3-Butenyl)bicyclo[2.2.2]oct-5-en-2-one 3-Butenyl group at position 7 C₁₂H₁₆O Intermediate for complex polycyclic systems; used in natural product synthesis. Not fully described; possible bridgehead alkylation strategies.
1,4-Dimethoxybicyclo[2.2.2]oct-5-en-2-one Methoxy groups at positions 1 and 4 C₁₀H₁₂O₃ Substitution of methoxy groups enables access to bicyclo[3.2.1]octane intermediates. Methoxy substitution via bicyclo[3.2.1]octane intermediates.

Key Comparative Insights

Structural and Electronic Effects

  • Phenyl vs. In contrast, alkyl-substituted derivatives (e.g., 1-methyl or 1,8,8-trimethyl) exhibit reduced steric hindrance, favoring rearrangement reactions .
  • Ketone Position : The ketone at position 2 is conserved across analogs, enabling Baeyer-Villiger oxidation to lactones or further functionalization .

Q & A

Q. What are the key synthetic steps for enantioselective preparation of (1S,4S)-5-Phenylbicyclo[2.2.2]oct-5-en-2-one?

A practical enantioselective route involves:

  • Intramolecular aldol reaction : An in situ prepared ketone aldehyde undergoes aldol cyclization to form the bicyclic intermediate (1R,4R,4S,6S)-6-hydroxybicyclo[2.2.2]octan-2-one with high chiral purity (>99.5:0.5 er).
  • Crystallization-Induced Diastereomer Transformation (CIDT) : The intermediate is isolated as a solid via CIDT, ensuring enantiomeric purity without chromatography .
  • Dehydration : The secondary alcohol is dehydrated under optimized conditions (extensive screening of acids and solvents) to yield the target ketone in >99% chemical purity .

Q. How does solvent choice influence synthesis efficiency and scalability?

  • 2-MeTHF (2-methyltetrahydrofuran) : Demonstrated superior performance in Diels-Alder reactions, achieving 98% yield at the kilogram scale. It is a greener alternative to dichloromethane, with better boiling point and immiscibility with water, facilitating phase separation .

  • Comparison table :

    SolventYield (%)ScalabilityEnvironmental Impact
    2-MeTHF98KilogramLow
    Dichloromethane85–90LimitedHigh

Q. What spectroscopic methods confirm the compound’s structural and chiral purity?

  • IR spectroscopy : Key carbonyl stretch at ~5.78 µm (ketone group) .
  • NMR : Bridgehead protons and phenyl group signals validate the bicyclic structure.
  • Chiral HPLC or polarimetry : Quantifies enantiomeric excess (>99.5:0.5 er) .

Advanced Research Questions

Q. How is CIDT optimized to achieve >99.5% enantiomeric purity?

CIDT exploits differences in solubility between diastereomers:

  • Reaction conditions : Slow cooling of the aldol reaction mixture promotes selective crystallization of the desired diastereomer.
  • Kinetic vs. thermodynamic control : The reaction is quenched at a stage where the major diastereomer dominates, ensuring high chiral purity without distillation .

Q. What challenges arise during scale-up, and how are they resolved?

  • Intermediate stability : Oily intermediates (e.g., aldol adducts) complicate isolation. Solution: Use CIDT to solidify intermediates early in the synthesis .
  • Dehydration side reactions : Screening Brønsted acids (e.g., p-TsOH) and aprotic solvents (toluene) minimizes byproducts like dimerization .
  • Solvent recovery : 2-MeTHF’s low toxicity allows efficient recycling in large-scale processes .

Q. How do electron-acceptor substituents at bridgehead positions affect photochemical reactivity?

  • Substituent effects : Electron-withdrawing groups (e.g., phenyl, isopropenyl) at C-4 increase rigidity and alter π-conjugation, stabilizing ketene intermediates during photoreactions.
  • Experimental validation : Irradiation of 5,6-dibenzoyl-4-phenyl derivatives generates stable ketenes, confirmed by trapping experiments and UV-Vis spectroscopy .

Q. What strategies enable derivatization of the bicyclo[2.2.2]octenone core?

  • Grignard reactions : Addition to the ketone forms tertiary alcohols (e.g., 3-hydroxy-7-(4-methoxy)phenyl derivatives) .
  • Wittig reactions : Generate exocyclic alkenes (e.g., 5,6-dibenzoyl derivatives) for further functionalization .
  • Hydrolysis and alkylation : Silyloxy adducts from Diels-Alder reactions are hydrolyzed to introduce hydroxyl groups .

Q. Can microwave irradiation improve reaction kinetics for related compounds?

  • Case study : Microwave-assisted thermolysis accelerates retro-Diels-Alder/Diels-Alder tandem reactions, reducing reaction time from hours to minutes for derivatives like 3-hydroxy-7-(4-methoxy)phenylbicyclo[2.2.2]octenone .

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